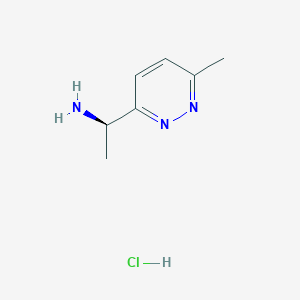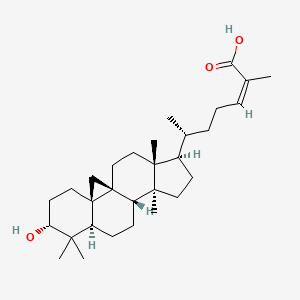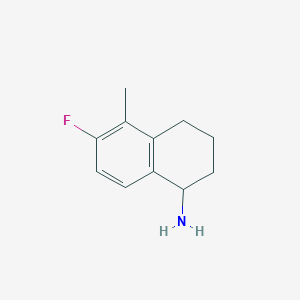
4-Methyl-4-(propan-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H21N It is a cyclohexane derivative with a methyl and an isopropyl group attached to the same carbon atom, and an amine group attached to the first carbon of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(propan-2-yl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a base, followed by reductive amination with methylamine. The reaction conditions typically include:
Base: Sodium hydride or potassium carbonate
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form secondary amines or hydrocarbons.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-Methyl-4-(propan-2-yl)cyclohexanone or 4-Methyl-4-(propan-2-yl)cyclohexanoic acid.
Reduction: 4-Methyl-4-(propan-2-yl)cyclohexane.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
4-Methyl-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-(propan-2-yl)cyclohexan-1-ol: An alcohol derivative with similar structural features.
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: An unsaturated hydrocarbon with a similar carbon skeleton.
5-Methyl-2-(propan-2-yl)cyclohexan-1-amine: A positional isomer with the amine group at a different location.
Uniqueness
4-Methyl-4-(propan-2-yl)cyclohexan-1-amine is unique due to the presence of both a methyl and an isopropyl group on the same carbon atom, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific structural features.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
4-methyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8(2)10(3)6-4-9(11)5-7-10/h8-9H,4-7,11H2,1-3H3 |
Clé InChI |
FENMDVXLTZUJDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCC(CC1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


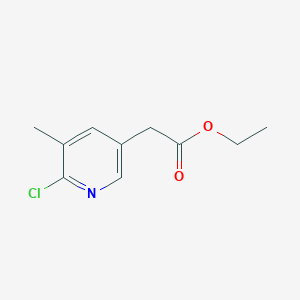
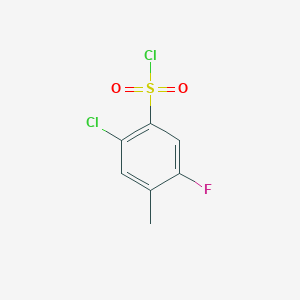
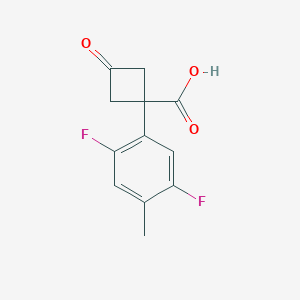

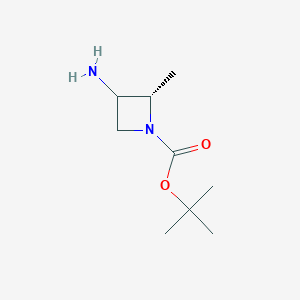
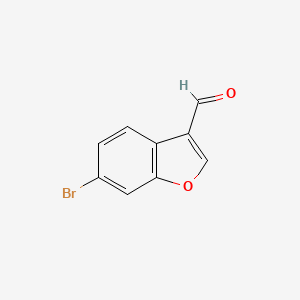

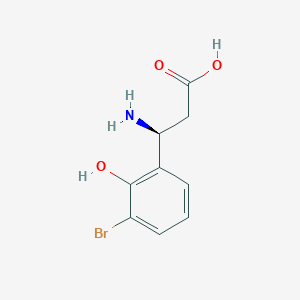
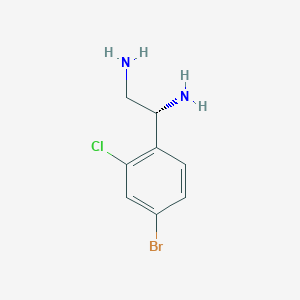
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
